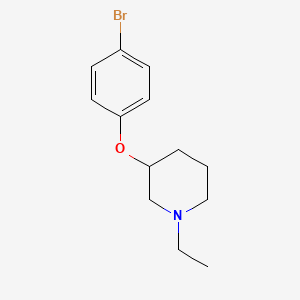
3-(4-Bromo-phenoxy)-1-ethyl-piperidine
Cat. No. B8308021
M. Wt: 284.19 g/mol
InChI Key: APIVPGYCUDSPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08618132B2
Procedure details


652 mg (2.00 mmol) caesium carbonate, 36 mg (0.20 mmol) 1,10-phenanthroline and 19 mg (0.10 mmol) CuI are added to a solution of 289 mg (1.00 mmol) 1-bromo-4-iodobenzene and 0.27 mL (2.00 mmol) N-ethyl-3-hydroxypiperidine in 1.0 mL toluene. The reaction mixture is stirred for 36 h at 110° C. and then combined with 10 mL water and 10 mL EtOAc. After filtration the aqueous phase is extracted with 10 mL EtOAc and the combined organic extracts are washed with saturated NaCl solution and dried over Na2SO4. The solvent is eliminated i.vac. and further purification is carried out by column chromatography on silica gel (EtOAc).
Name
caesium carbonate
Quantity
652 mg
Type
reactant
Reaction Step One





Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[Br:21][C:22]1[CH:27]=[CH:26][C:25](I)=[CH:24][CH:23]=1.[CH2:29]([N:31]1[CH2:36][CH2:35][CH2:34][CH:33]([OH:37])[CH2:32]1)[CH3:30]>C1(C)C=CC=CC=1.[Cu]I.CCOC(C)=O.O>[Br:21][C:22]1[CH:27]=[CH:26][C:25]([O:37][CH:33]2[CH2:34][CH2:35][CH2:36][N:31]([CH2:29][CH3:30])[CH2:32]2)=[CH:24][CH:23]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
caesium carbonate
|
|
Quantity
|
652 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
36 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
|
Name
|
|
|
Quantity
|
289 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
0.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CC(CCC1)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
CuI
|
|
Quantity
|
19 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 36 h at 110° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the aqueous phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with 10 mL EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts are washed with saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and further purification
|
Outcomes


Product
Details
Reaction Time |
36 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(OC2CN(CCC2)CC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
